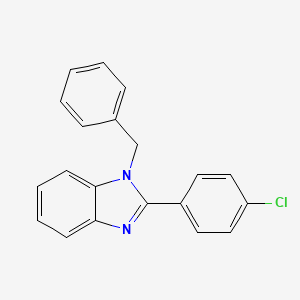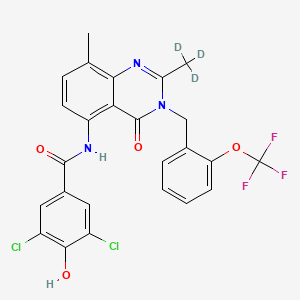
HSD17B13-IN-56-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
HSD17B13-IN-56-d3 is a compound that acts as an inhibitor of hydroxysteroid 17-beta-dehydrogenase 13 (HSD17B13). This enzyme is associated with lipid metabolism and is found in the liver. This compound has shown potential in research related to liver diseases, metabolic disorders, and cardiovascular diseases, such as non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and drug-induced liver injury (DILI) .
Métodos De Preparación
The synthesis of HSD17B13-IN-56-d3 involves several steps, including the use of specific reagents and reaction conditions
Análisis De Reacciones Químicas
HSD17B13-IN-56-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the compound can be oxidized to form different derivatives, which may have varying biological activities .
Aplicaciones Científicas De Investigación
HSD17B13-IN-56-d3 has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of hydroxysteroid 17-beta-dehydrogenase 13 and its effects on lipid metabolism. In biology and medicine, the compound is used to investigate its potential therapeutic effects on liver diseases, metabolic disorders, and cardiovascular diseases. It has shown promise in reducing liver inflammation and fibrosis, making it a potential candidate for the treatment of NAFLD, NASH, and DILI .
Mecanismo De Acción
The mechanism of action of HSD17B13-IN-56-d3 involves the inhibition of hydroxysteroid 17-beta-dehydrogenase 13. This enzyme is involved in the metabolism of lipids in the liver. By inhibiting this enzyme, this compound reduces the biosynthesis of certain lipids, leading to decreased lipid accumulation in the liver. This, in turn, helps to reduce liver inflammation and fibrosis. The molecular targets and pathways involved include the lipid droplet-associated proteins and the signaling pathways that regulate lipid metabolism .
Comparación Con Compuestos Similares
HSD17B13-IN-56-d3 is unique in its high specificity and potency as an inhibitor of hydroxysteroid 17-beta-dehydrogenase 13. Similar compounds include other inhibitors of the same enzyme, such as BI-3231 and other derivatives that have been identified through high-throughput screening. These compounds share similar mechanisms of action but may differ in their potency, selectivity, and pharmacokinetic properties .
Propiedades
Fórmula molecular |
C25H18Cl2F3N3O4 |
|---|---|
Peso molecular |
555.3 g/mol |
Nombre IUPAC |
3,5-dichloro-4-hydroxy-N-[8-methyl-4-oxo-2-(trideuteriomethyl)-3-[[2-(trifluoromethoxy)phenyl]methyl]quinazolin-5-yl]benzamide |
InChI |
InChI=1S/C25H18Cl2F3N3O4/c1-12-7-8-18(32-23(35)15-9-16(26)22(34)17(27)10-15)20-21(12)31-13(2)33(24(20)36)11-14-5-3-4-6-19(14)37-25(28,29)30/h3-10,34H,11H2,1-2H3,(H,32,35)/i2D3 |
Clave InChI |
NSWOVWZSEKLRHL-BMSJAHLVSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C1=NC2=C(C=CC(=C2C(=O)N1CC3=CC=CC=C3OC(F)(F)F)NC(=O)C4=CC(=C(C(=C4)Cl)O)Cl)C |
SMILES canónico |
CC1=C2C(=C(C=C1)NC(=O)C3=CC(=C(C(=C3)Cl)O)Cl)C(=O)N(C(=N2)C)CC4=CC=CC=C4OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] 6-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoate;2,2,2-trifluoroacetic acid](/img/structure/B12366506.png)

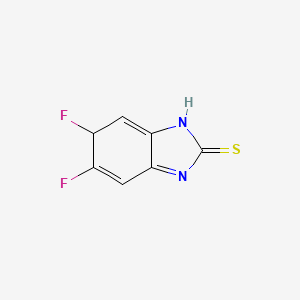
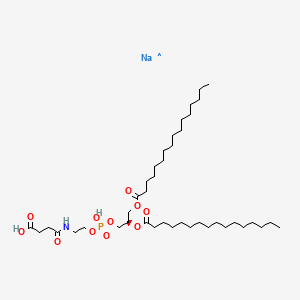
![4-[(1S)-1-amino-2-[[1-(4-chlorophenyl)cyclopropanecarbonyl]amino]ethyl]-N-pyridin-4-ylcyclohexane-1-carboxamide](/img/structure/B12366534.png)
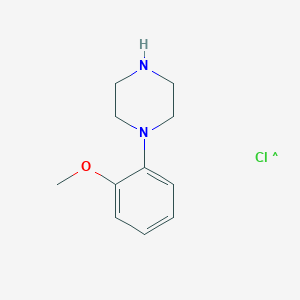

![(3aR,6aR)-5-[(2-methylpropan-2-yl)oxycarbonyl]-2-phenylmethoxycarbonyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3a-carboxylate](/img/structure/B12366542.png)



